molecular formula C9H14Cl2N2O3 B1449091 2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl CAS No. 88686-36-6

2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl

Cat. No. B1449091
CAS RN: 88686-36-6
M. Wt: 269.12 g/mol
InChI Key: OJRLWBNNRFYWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl (AHPP) is a small molecule compound that has been studied for its potential therapeutic applications. AHPP is a derivative of the amino acid phenylalanine, and is an inhibitor of the enzyme tyrosine-kinase. AHPP has been studied for its ability to interact with a variety of proteins and enzymes, and has been used in research to investigate the mechanism of action of certain drugs and to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Functional Modification of Polymers

Research demonstrates the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modifications have been shown to increase the hydrogels' thermal stability and introduce promising antibacterial and antifungal properties, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

Bionanocomposites Development

Another study highlights the use of 3-(4-Hydroxyphenyl)propionic acid (HPPA) as an organic modifier in layered double hydroxides (LDHs) for the development of PBS bionanocomposites. These composites exhibited high thermal stability and significant mechanical reinforcement, indicating their potential application in fully biodegradable green materials (Totaro et al., 2017).

Metal-Organic Frameworks (MOFs) Construction

Research into the rational design of MOFs has utilized derivatives of phenylalanine (Phe) and tyrosine (Tyr), including 2-amino-3-(4-aminophenyl)-propionic acid (AAP), to construct novel MOF structures. These structures, thanks to the chirality induced by the modified amino acids, show promise as potential materials for non-linear optical (NLO) applications (Xie et al., 2007).

Derivatization for N-Coupling in Organic Synthesis

Derivatization of 3-(3,4-dihydroxyphenyl)-propionic acid by laccase-catalyzed N-coupling with aromatic and aliphatic amines represents a novel approach in organic synthesis. This methodology has yielded new compounds with potential applications in various chemical syntheses (Mikolasch et al., 2002).

Antimicrobial and Antioxidant Activities of Coordination Compounds

Coordination compounds of 2-amino-3-(4-hydroxyphenyl) propionic acid have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research indicates the potential of these compounds in developing new antimicrobial agents and antioxidants (Aiyelabola et al., 2020).

properties

IUPAC Name

2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRLWBNNRFYWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl
Reactant of Route 3
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl
Reactant of Route 4
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl
Reactant of Route 6
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.